molecular formula C7H13NO B139629 1-[Methyl(prop-2-enyl)amino]propan-2-one CAS No. 150630-79-8

1-[Methyl(prop-2-enyl)amino]propan-2-one

Cat. No.: B139629
CAS No.: 150630-79-8
M. Wt: 127.18 g/mol
InChI Key: VLIALFTWPPDGJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[Methyl(prop-2-enyl)amino]propan-2-one is a tertiary amine-substituted acetone derivative featuring a methyl and allyl (prop-2-enyl) group attached to the nitrogen atom. Its structure combines a propan-2-one backbone with a branched amino substituent, rendering it a versatile intermediate in organic synthesis. The allyl group introduces unsaturation, which may enhance reactivity in addition or polymerization reactions compared to bulkier or aromatic substituents.

Properties

CAS No.

150630-79-8

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

1-[methyl(prop-2-enyl)amino]propan-2-one

InChI

InChI=1S/C7H13NO/c1-4-5-8(3)6-7(2)9/h4H,1,5-6H2,2-3H3

InChI Key

VLIALFTWPPDGJX-UHFFFAOYSA-N

SMILES

CC(=O)CN(C)CC=C

Canonical SMILES

CC(=O)CN(C)CC=C

Synonyms

2-Propanone, 1-(methyl-2-propenylamino)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s key functional groups include a ketone (C=O) and a tertiary amine. Substitutents on the nitrogen atom influence electronic and steric properties:

  • Allyl (prop-2-enyl) group : Introduces a conjugated double bond, enabling reactions like Michael additions or Diels-Alder cyclizations.

Comparisons with similar compounds (Table 1) highlight substituent-driven differences:

Table 1: Structural Comparison of 1-[Methyl(prop-2-enyl)amino]propan-2-one and Analogs

Compound Name Substituents on Amino Group Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound Methyl, Allyl C₇H₁₁NO 125.17 Ketone, Tertiary Amine
1-(Benzyl(methyl)amino)propan-2-one Methyl, Benzyl C₁₁H₁₅NO 177.24 Ketone, Tertiary Amine
1-[(Propan-2-yl)amino]propan-2-one Isopropyl C₆H₁₃NO 115.17 Ketone, Secondary Amine
1-(3-Chlorophenyl)-1-(methylamino)propan-2-one Methyl, 3-Chlorophenyl C₁₀H₁₂ClNO 197.66 Ketone, Secondary Amine

Physicochemical Properties and Spectroscopic Data

While explicit data for the target compound are unavailable, inferences from analogs suggest:

  • Solubility : The allyl group may enhance solubility in polar aprotic solvents compared to aromatic substituents (e.g., benzyl in ).
  • Spectroscopy : ¹³C NMR carbonyl signals in similar ketones range from 205–210 ppm (Table 2) .

Table 2: Comparative ¹³C NMR Data (δ, ppm)

Compound Name C=O Signal N-Bound Carbon Allylic/Aromatic Carbons
Target Compound* ~208 ~55 ~115 (allyl CH₂)
1-(allyloxy)-3-(phenylsulfonyl)propan-2-one 205.2 65.4 118.5 (allyl CH₂)
1-((2r,4S,5R)-2-Methyl-4,5-dipropyl-1,3-dioxolan-2-yl)propan-2-one 210.3 75.8 25.4 (propyl CH₂)

*Inferred data based on analogs.

Reactivity and Stability Profiles

  • Allyl Group Reactivity : The conjugated double bond may participate in cycloadditions or polymerize under radical conditions, contrasting with stable aromatic (e.g., benzyl in ) or saturated (e.g., isopropyl in ) substituents.
  • Oxidative Stability : Tertiary amines are prone to oxidation, but the allyl group’s electron-withdrawing effect could mitigate this compared to alkyl analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.